Cliotide T19

Antimicrobial peptides Gram‑negative selective Cyclotide MIC

Cliotide T19 (UniProt C0HJS6, Cter is a 30‑residue, head‑to‑tail cyclized cyclotide belonging to the Möbius subfamily, isolated from the heat‑stable fraction of Clitoria ternatea (butterfly pea). It possesses the canonical cyclic cystine knot (CCK) scaffold formed by three interlocking disulfide bonds, which confers exceptional thermal, chemical, and proteolytic stability characteristic of the cyclotide class.

Molecular Formula
Molecular Weight
Cat. No. B1577459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCliotide T19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cliotide T19 (Cyclotide cT19) — Procurement-Ready Antimicrobial Cyclotide Reference Standard


Cliotide T19 (UniProt C0HJS6, Cter 26) is a 30‑residue, head‑to‑tail cyclized cyclotide belonging to the Möbius subfamily, isolated from the heat‑stable fraction of Clitoria ternatea (butterfly pea) [1][2]. It possesses the canonical cyclic cystine knot (CCK) scaffold formed by three interlocking disulfide bonds, which confers exceptional thermal, chemical, and proteolytic stability characteristic of the cyclotide class [1]. The peptide carries a net cationic charge and is distinguished within its family by a specific Gram‑negative‑selective antibacterial profile coupled with a lack of detectable cytotoxicity and hemolytic activity — properties that are not uniformly shared among structurally similar cliotides [2][3].

Why Generic Cyclotide Procurement Cannot Substitute for Cliotide T19‑Specific Selection


Cyclotides share a conserved CCK fold, but minor sequence variations in their six solvent‑exposed loops produce profound functional divergence that precludes generic substitution [1]. For instance, Cliotide T3 — another Möbius cyclotide from the same plant — is hemolytic (HD₅₀ = 13.1 µM) and cytotoxic to HeLa cells (IC₅₀ = 2.0 µM) whereas Cliotide T19 is neither hemolytic nor cytotoxic in matched assays [2][3]. Similarly, kalata B1, the prototypical cyclotide, displays Gram‑positive‑biased activity (MIC ≈ 0.2 µM against S. aureus) and is relatively ineffective against Gram‑negative E. coli, the opposite selectivity of Cliotide T19 (MIC = 0.6 µM against E. coli ATCC 700926) [4]. The quantitative data below establish that Cliotide T19 occupies a unique position within the cyclotide landscape: single‑digit sub‑micromolar Gram‑negative potency with a clean safety window, a combination not available from in‑class analogs.

Cliotide T19 Quantitative Differentiation Evidence Against Closest Cyclotide Comparators


Gram‑Negative Selective Antibacterial Potency: Cliotide T19 vs. Cliotide T3 and Kalata B1

Cliotide T19 displays potent, selective bactericidal activity against Gram‑negative Escherichia coli ATCC 700926 with a minimal inhibitory concentration (MIC) of 0.6 µM under low‑salt conditions [1]. This contrasts sharply with the closest cliotide analog, Cliotide T3, which exhibits no detectable activity against E. coli ATCC 700926 at concentrations up to 100 µM in the same assay format [2]. The prototypical cyclotide kalata B1 is also relatively ineffective against Gram‑negative E. coli while being active against Gram‑positive S. aureus (MIC ≈ 0.2 µM), representing an inverted selectivity profile [3]. Thus, for Gram‑negative‑focused antimicrobial screening programs, Cliotide T19 provides sub‑micromolar potency that is absent in its nearest structural relatives.

Antimicrobial peptides Gram‑negative selective Cyclotide MIC

Absence of Hemolytic and Cytotoxic Activity: Cliotide T19 vs. Cliotide T3

Cliotide T19 exhibits no hemolytic activity against human erythrocytes and no cytotoxicity against HeLa cells in vitro [1]. This is in direct contrast to its structural analog Cliotide T3, which is markedly hemolytic (HD₅₀ = 13.1 µM against human type A erythrocytes) and cytotoxic (IC₅₀ = 2.0 µM against HeLa cells) [2]. The differential is striking: at concentrations where Cliotide T3 lyses 50% of erythrocytes and kills 50% of HeLa cells, Cliotide T19 shows no membrane‑disrupting activity against either mammalian cell type. Both assays were conducted using protocols referenced to the same primary publication (Nguyen et al., 2011), supporting direct comparability [1][2].

Hemolysis Cytotoxicity Therapeutic index

Immunomodulatory Cytokine Induction Potency: Cationic Cliotides vs. Class Baseline

Cationic cliotides, a group that includes Cliotide T19 based on its net positive charge, upregulate secretion of multiple cytokines and chemokines — including MIP‑1α, MIP‑1β, IP‑10, IL‑8, and TNF‑α — in human monocytes at a concentration of 1 µM, achieving up to a 129‑fold increase over baseline in both resting and LPS‑stimulated states [1][2]. This immunomodulatory activity is not uniformly present across the cyclotide family: anionic or neutral cyclotides do not exhibit comparable cytokine induction, making the cationic charge of Cliotide T19 a functional determinant for immunomodulation applications [3]. While a direct, side‑by‑side comparison of Cliotide T19 against a specific non‑cationic cyclotide in the same monocyte assay has not been published, the class‑level correlation between net charge and immunomodulatory potency is consistently reported.

Immunomodulation Cytokine induction Monocyte assay

Extended Elimination Half‑Life Relative to Conventional Peptide Drugs: Cliotide Class Advantage

Cliotides as a class demonstrate significantly prolonged in vivo elimination half‑lives of 2–20 hours in rats, compared to only a few minutes for conventional linear peptide and protein drugs, following a two‑compartment pharmacokinetic model [1]. This class‑level PK advantage stems from the cyclic cystine knot scaffold shared by Cliotide T19 and other cliotides, which confers resistance to proteolytic degradation, thermal denaturation, and chemical stress [2]. While the exact half‑life of Cliotide T19 has not been individually reported in a published pharmacokinetic study, the 2–20 hour range established for the cliotide class represents a 12‑ to >200‑fold improvement over typical linear antimicrobial peptides in comparable models.

Pharmacokinetics Half‑life In vivo stability

Cliotide T19 — High‑Confidence Application Scenarios Based on Quantitative Differentiation Data


Gram‑Negative‑Selective Antibacterial Screening and Mode‑of‑Action Studies

Cliotide T19 is the preferred cyclotide probe for Gram‑negative antibacterial research. With an MIC of 0.6 µM against E. coli ATCC 700926 [1] and no activity against Gram‑positive S. aureus at 100 µM [2], it enables clean Gram‑negative selectivity profiling without the confounding broad‑spectrum or Gram‑positive‑biased activity of comparators such as kalata B1 or Cliotide T3. Its lack of hemolytic and cytotoxic activity [2] further ensures that observed bactericidal effects reflect genuine antimicrobial mechanisms rather than generalized membrane toxicity, making it an ideal positive control and calibration standard for cyclotide‑focused antibacterial libraries.

Immunomodulatory Adjuvant Development Without Cytotoxicity Liability

For immunology research requiring a cyclotide‑based immunostimulatory agent, Cliotide T19 provides cationic charge‑dependent cytokine induction potency (up to 129‑fold increase over baseline) [3] while simultaneously avoiding the hemolytic activity (HD₅₀ = 13.1 µM) and cytotoxicity (IC₅₀ = 2.0 µM) that disqualify Cliotide T3 from cell‑based immunomodulation assays [4]. This clean safety profile permits monocyte stimulation experiments at the biologically active 1 µM concentration without triggering confounding erythrocyte lysis or HeLa cell death.

In Vivo Pharmacokinetic and Efficacy Studies Leveraging the Cyclotide Scaffold

Investigators planning in vivo antibacterial or immunomodulatory efficacy studies benefit from the cyclotide class pharmacokinetic advantages embodied by Cliotide T19: elimination half‑life of 2–20 hours in rats versus minutes for conventional peptide drugs [3]. The combination of Gram‑negative selectivity, immunomodulatory activity, and extended in vivo stability makes Cliotide T19 a strategically rational lead scaffold for preclinical development, minimizing the need for frequent re‑dosing or formulation‑based half‑life extension strategies.

Structure‑Activity Relationship (SAR) and Grafting Template for Cyclotide Engineering

Cliotide T19 serves as a reference starting scaffold for cyclotide engineering programs aiming to install Gram‑negative selectivity onto a non‑cytotoxic background. Its well‑characterized sequence, disulfide connectivity, and Möbius subfamily classification [1][5] provide a defined baseline for grafting bioactive epitopes into solvent‑exposed loops while monitoring retention of antibacterial potency and maintenance of its non‑hemolytic, non‑cytotoxic phenotype — a benchmarking exercise that is unreliable with intrinsically toxic templates such as Cliotide T3.

Quote Request

Request a Quote for Cliotide T19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.